

2-Bromo-5-fluorophenylacetic acid chemical structure and analysis

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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetic acid

Cat. No.: B1333247

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An In-depth Technical Guide to 2-Bromo-5-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Bromo-5-fluorophenylacetic acid**, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, physicochemical properties, and detailed protocols for its synthesis and analysis.

Chemical Structure and Properties

2-Bromo-5-fluorophenylacetic acid is a disubstituted phenylacetic acid derivative. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The core structure consists of a phenylacetic acid backbone with a bromine atom at position 2 and a fluorine atom at position 5 relative to the acetic acid moiety.

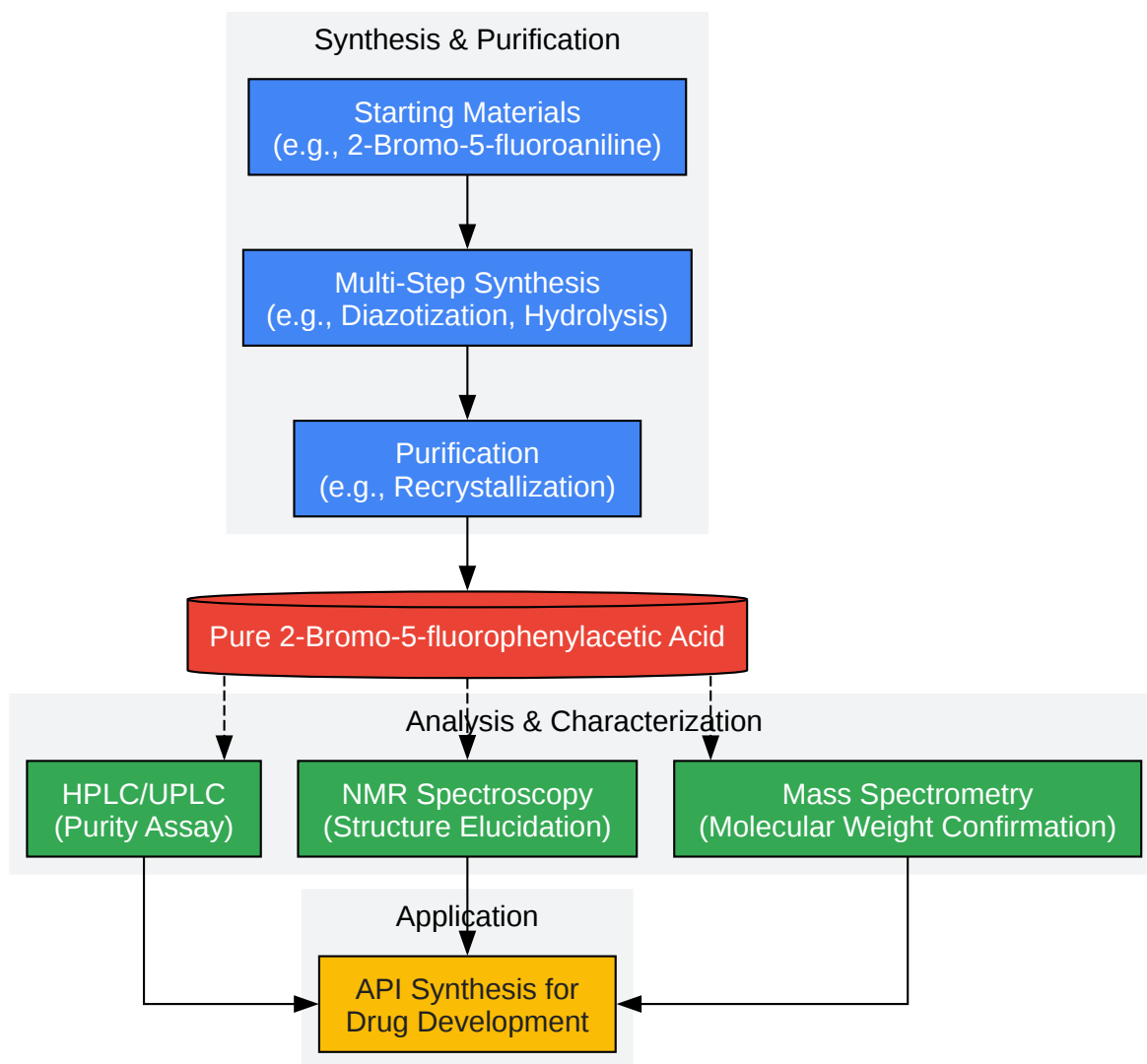
Table 1: Physicochemical Properties of **2-Bromo-5-fluorophenylacetic Acid**

Property	Value	References
CAS Number	739336-26-6	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₆ BrFO ₂	[2] [3] [5] [6]
Molecular Weight	233.03 g/mol	[2] [3] [5]
Melting Point	113-114°C	[5]
Appearance	Solid (typically off-white)	[7]
Purity	Typically ≥97%	[7] [8]
Storage	Room temperature, sealed in a dry environment	

Synthesis and Analysis Workflow

The general workflow for utilizing **2-Bromo-5-fluorophenylacetic acid** involves its synthesis from precursor molecules, followed by rigorous purification and characterization using various analytical techniques to ensure its identity and purity before its use in further applications like drug development.

Workflow for Synthesis and Analysis of 2-Bromo-5-fluorophenylacetic Acid

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Caption: General workflow from synthesis to application.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of **2-Bromo-5-fluorophenylacetic acid**. These are illustrative methods and may require optimization based on specific laboratory conditions and purity requirements.

This protocol is a plausible method derived from general procedures for synthesizing fluorophenylacetic acids, such as those involving diazotization of a corresponding aniline precursor.

Objective: To synthesize **2-Bromo-5-fluorophenylacetic acid** from 2-bromo-5-fluoroaniline.

Materials:

- 2-Bromo-5-fluoroaniline
- Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Vinylidene chloride
- Copper(I) acetate
- Dichloromethane
- Sulfuric Acid (H_2SO_4)
- Toluene
- Deionized Water

Procedure:

- Diazotization: In a reaction vessel, suspend 2-bromo-5-fluoroaniline in an aqueous solution of HCl. Cool the mixture to 0-5°C using an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

- Chloroacetylation: In a separate vessel, prepare a solution of vinylidene chloride and a catalytic amount of copper(I) acetate in dichloromethane.
- Slowly add the previously prepared diazonium salt solution to the vinylidene chloride mixture, maintaining the temperature and allowing the reaction to proceed for several hours until nitrogen evolution ceases.
- Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude intermediate product.
- Hydrolysis: Reflux the crude intermediate in a mixture of sulfuric acid and water for several hours to hydrolyze the trichloroethyl group to a carboxylic acid.
- Purification: After cooling, the product may precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene/hexanes) to yield pure **2-Bromo-5-fluorophenylacetic acid**.

This method is designed for determining the purity of **2-Bromo-5-fluorophenylacetic acid**. It is based on established reversed-phase HPLC techniques for similar aromatic carboxylic acids.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Instrumentation:

- HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[\[9\]](#)
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).[\[9\]](#)

Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient Program: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[\[9\]](#)
- Flow Rate: 1.0 mL/min.[\[11\]](#)

- Column Temperature: 30°C.[\[11\]](#)
- Detection Wavelength: 260 nm (based on the typical absorbance of substituted benzonoids).
[\[9\]](#)
- Injection Volume: 10 μ L
- Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

Analytical Characterization Data

Comprehensive analysis is critical to confirm the structure and purity of the synthesized compound. The following table summarizes the expected data from key analytical techniques.

Table 2: Expected Spectroscopic Data for **2-Bromo-5-fluorophenylacetic Acid**

Technique	Expected Data
^1H NMR	- A singlet for the two protons of the methylene (-CH ₂) group, expected around 3.7 ppm.- Three aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling.
^{13}C NMR	- A signal for the carboxylic acid carbon (>170 ppm).- A signal for the methylene carbon (~40 ppm).- Six distinct aromatic carbon signals, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to fluorine will show a large C-F coupling constant.
Mass Spectrometry (EI-MS)	- A molecular ion peak $[\text{M}]^+$ and a $[\text{M}+2]^+$ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z values would be ~232 and ~234 amu.

Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry.[12] The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. **2-Bromo-5-fluorophenylacetic acid** serves as a versatile intermediate for introducing a 2-bromo-5-fluorophenyl moiety into larger, more complex molecules, which is a common strategy in the design of novel therapeutic agents.[13] Its reactive handles—the carboxylic acid group and the bromine atom—allow for a variety of subsequent chemical transformations, such as amide bond formation and cross-coupling reactions.

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- To cite this document: BenchChem. [2-Bromo-5-fluorophenylacetic acid chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333247#2-bromo-5-fluorophenylacetic-acid-chemical-structure-and-analysis]

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